2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate forms the pyrazole ring, which is then further reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Known for their antimicrobial properties.
Uniqueness
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H13FN6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H13FN6S/c1-9-10(2)26-18-15(9)17-21-16(24-25(17)8-20-18)14-7-13(22-23-14)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23) |
InChI Key |
PHZIHCVEQZKRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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